Sodium 11-14-17eicosatrienoate
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Overview
Description
Sodium 11-14-17eicosatrienoate: is a polyunsaturated fatty acid (PUFA) characterized by its 20 carbon atoms and three double bonds located at the 11th, 14th, and 17th carbon positions. This specific configuration places it within the omega-3 fatty acid family, which is renowned for its essential roles in maintaining human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Sodium 11-14-17eicosatrienoate can be synthesized through the esterification of 11-14-17eicosatrienoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in an organic solvent, such as methanol, and then adding sodium hydroxide to form the sodium salt .
Industrial Production Methods: : Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high purity and prevent degradation of the polyunsaturated fatty acid .
Chemical Reactions Analysis
Types of Reactions: : Sodium 11-14-17eicosatrienoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to prevent over-oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents to convert the compound into its corresponding alcohol.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced alcohols, and halogenated compounds .
Scientific Research Applications
Chemistry: : Sodium 11-14-17eicosatrienoate is used as a precursor in the synthesis of longer-chain omega-3 PUFAs, which are vital for various biochemical processes .
Biology: : It plays a crucial role in lipid metabolism and cellular signaling, contributing to the maintenance of cellular membrane fluidity and the production of bioactive lipid mediators .
Medicine: : Research has highlighted its significance in inflammatory regulation and its potential as a biomarker for metabolic disorders, cardiovascular conditions, and neurodegenerative diseases .
Industry: : The compound is utilized in the formulation of dietary supplements and functional foods due to its health benefits .
Mechanism of Action
Sodium 11-14-17eicosatrienoate exerts its effects by integrating into cellular membranes, influencing membrane fluidity and signaling pathways. It serves as a precursor for the biosynthesis of longer-chain omega-3 PUFAs, which are involved in brain function, cardiovascular health, and immune response . The compound also modulates inflammatory processes by affecting the production of bioactive lipid mediators .
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds.
Docosahexaenoic acid (DHA): An omega-3 fatty acid with six double bonds.
Alpha-linolenic acid (ALA): A shorter-chain omega-3 fatty acid with three double bonds.
Uniqueness: : Sodium 11-14-17eicosatrienoate is unique due to its specific double bond configuration and its role as a precursor in the biosynthesis of longer-chain omega-3 PUFAs. This makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H33NaO2 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
sodium;(11E,14E,17E)-icosa-11,14,17-trienoate |
InChI |
InChI=1S/C20H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22);/q;+1/p-1/b4-3+,7-6+,10-9+; |
InChI Key |
YBKSVSJJWGEAPZ-ICUOVBAUSA-M |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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